4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSPCXJWTCJUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzenesulfonamide moiety can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Scientific Research Applications
The compound 4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide has garnered attention in various scientific research fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.
Properties
- LogP : 3.0524 (indicating moderate lipophilicity)
- Polar Surface Area : 78.803 Ų
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 1
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that modifications in the imidazole and sulfonamide groups can enhance their effectiveness against resistant bacterial strains.
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The incorporation of a fluorophenyl group may enhance selectivity towards cancer cells.
Biological Research
In biological studies, this compound can be utilized for:
- Enzyme Inhibition Studies : The sulfonamide moiety is known to inhibit various enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
- Cell Signaling Pathways : Investigating the effects of this compound on cell signaling pathways can provide insights into its mechanism of action in cellular processes.
Material Science
The unique properties of the compound may lead to applications in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities, such as improved thermal stability or chemical resistance.
- Coatings and Adhesives : Its chemical structure may allow it to be incorporated into coatings that require enhanced durability or adhesion properties.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including compounds similar to the one discussed. Results indicated significant activity against Gram-positive bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Testing
Research involving cancer cell lines demonstrated that derivatives of imidazole-based sulfonamides exhibited cytotoxic effects. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific cancer types.
Mechanism of Action
The mechanism by which 4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of sulfonamide-functionalized imidazole derivatives . Key structural analogs and their differentiating features are summarized below:
Key Observations:
Core Heterocycle : The target compound’s 4,5-dihydroimidazole core distinguishes it from fully aromatic imidazoles (e.g., ) or triazoles (e.g., ). Partial saturation may influence conformational flexibility and binding interactions.
Sulfonamide vs.
Fluorophenyl Substituents : The (4-fluorophenyl)methylsulfanyl group is a shared feature with compounds like , but its placement at position 2 of the imidazole ring is unique compared to 2-(4-fluorophenyl) substituents in .
Spectroscopic Comparison:
Physicochemical and Functional Properties
Biological Activity
The compound 4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide, known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure includes:
- Molecular Formula : C19H22FN5O2S
- Molecular Weight : 379.41 g/mol
- Key Functional Groups : Imidazole, sulfonamide, and fluorophenyl moieties.
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can affect processes such as tumor growth and metastasis.
- GABA-A Receptor Modulation : Research indicates that similar compounds with imidazole structures can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission. This suggests potential applications in treating anxiety and seizure disorders .
- Antimicrobial Activity : Compounds containing sulfonamide groups have been traditionally used as antibacterial agents. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its antimicrobial efficacy.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in Table 1.
| Activity | Effect | Reference |
|---|---|---|
| Carbonic Anhydrase Inhibition | IC50 = 19 nM | |
| GABA-A Receptor Modulation | PAM activity observed | |
| Antimicrobial Efficacy | Effective against Gram-positive bacteria |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on GABA-A Modulators : A study identified a series of benzimidazole derivatives as PAMs for the GABA-A receptor, demonstrating improved metabolic stability compared to traditional compounds like alpidem. The structural modifications led to enhanced binding affinity, suggesting a promising therapeutic avenue for anxiety disorders .
- Antimicrobial Research : A related compound was evaluated for its antibacterial properties against various pathogens. The results indicated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the established synthesis and purification protocols for this compound?
The synthesis typically involves multi-step reactions, starting with the coupling of a 4-fluorophenylmethylthiol group to a dihydroimidazole core, followed by sulfonamide formation. Key steps include:
- Use of dichloromethane or dimethylformamide as solvents for nucleophilic substitution reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
- Final purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for structural characterization?
Structural validation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm connectivity of the imidazole, sulfonamide, and fluorophenyl groups .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbonyl group) .
Q. What analytical methods ensure compound purity and stability?
- HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% threshold for biological assays) .
- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Advanced optimization strategies include:
- Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C), solvent polarity, and catalyst loading .
- Microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
Q. What methodologies are used to evaluate biological activity in vitro?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase inhibition studies : Fluorescence polarization assays to screen for interactions with ATP-binding domains .
Q. How can contradictory data on biological activity be resolved?
- Comparative structural analysis : Compare activity of analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) to identify substituent effects .
- Dose-response curves to clarify potency discrepancies across studies .
Q. What computational approaches predict mechanistic interactions with targets?
- Molecular docking (AutoDock Vina) to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
Q. How does the compound degrade under physiological conditions, and how is this assessed?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- Photostability testing using UV light (320–400 nm) to simulate shelf-life conditions .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Systematic substitution : Synthesize analogs with modified fluorophenyl or sulfonamide groups and test activity in enzyme inhibition assays .
- Free-Wilson analysis to quantify contributions of substituents to biological activity .
Q. What in vitro models assess cytotoxicity and therapeutic index?
- MTT assays on human hepatocyte (HepG2) and kidney (HEK293) cell lines to determine IC₅₀ values .
- Selectivity index calculation : Ratio of cytotoxic IC₅₀ to therapeutic target IC₅₀ (e.g., IC₅₀,cytotoxicity/IC₅₀,enzyme) .
Q. Which biophysical techniques study interactions with biological targets?
- Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to immobilized proteins .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .
Q. What formulation strategies address poor aqueous solubility?
- Nanoformulation : Encapsulation in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance bioavailability .
- Prodrug design : Introduce phosphate esters at the sulfonamide group for pH-dependent release .
Q. How are in vivo pharmacokinetics and metabolite profiling conducted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
